N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through cyclization reactions involving appropriate amine and carbonyl precursors.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiadiazole and pyrrolidine moieties using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The benzyl and methoxybenzyl groups may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like benzyl halides or methoxybenzyl halides in the presence of bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield methoxybenzoic acid, while reduction of the carbonyl group in the pyrrolidine ring may produce a hydroxylated derivative.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, and this compound may be explored for similar applications.
Materials Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-hydroxybenzyl)-5-oxopyrrolidine-3-carboxamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-nitrobenzyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxybenzyl group, which may impart distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-10-6-5-9-16(18)13-26-14-17(12-20(26)27)21(28)23-22-25-24-19(30-22)11-15-7-3-2-4-8-15/h2-10,17H,11-14H2,1H3,(H,23,25,28) |
InChI Key |
PWWFIEBOBPDTBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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